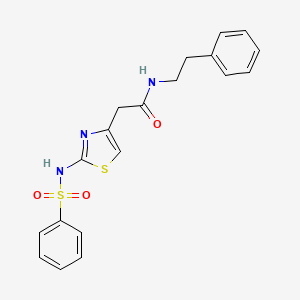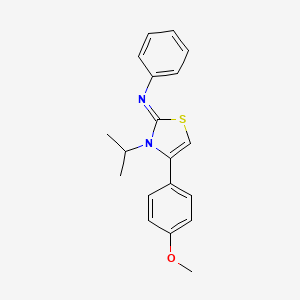![molecular formula C15H13BrClNO4S B2456549 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid CAS No. 1214820-90-2](/img/structure/B2456549.png)
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid” is a chemical compound with the molecular formula C15H13BrClNO4S . It is a complex organic compound that contains bromine and chlorine atoms.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H13BrClNO4S . The presence of bromine and chlorine atoms, along with a sulfonylamino group and a propanoic acid group, contribute to its complex structure .科学的研究の応用
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid has been studied for its potential applications in scientific research. Due to its small size and ability to cross biological membranes, this compound has been used as a tool to study the effects of different compounds on cells and organisms. It has been used in studies of gene expression, cell differentiation, and signal transduction. Additionally, this compound has been used to study the effects of certain drugs on the body, as well as to develop new drugs.
作用機序
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid is not yet fully understood. However, it is known that this compound binds to certain proteins and enzymes, which can alter their activity. This binding can lead to changes in gene expression, cell differentiation, and signal transduction. Additionally, this compound can interact with certain receptors and ion channels, which can lead to changes in the activity of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect gene expression, cell differentiation, and signal transduction. Additionally, this compound can interact with certain receptors and ion channels, which can lead to changes in the activity of the cell.
実験室実験の利点と制限
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid has several advantages for lab experiments. Due to its small size, it is able to cross biological membranes, making it a useful tool for studying biological systems. Additionally, this compound is water-soluble, making it easy to work with in a lab setting. However, this compound also has some limitations. It can be difficult to synthesize, and the reaction can be slow and inefficient. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on biological systems.
将来の方向性
There are several potential future directions for research involving 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid. One potential direction is to further investigate the mechanism of action of this compound, as this could lead to a better understanding of its effects on biological systems. Additionally, further research could be done to develop more efficient methods for the synthesis of this compound. Additionally, research could be done to explore the potential applications of this compound, such as in drug development. Finally, studies could be done to investigate the potential side effects of this compound, as this could help to ensure the safety of its use in scientific research.
合成法
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid can be synthesized by reacting 4-bromophenylsulfonylamine with 4-chlorophenylpropanoic acid in a reaction catalyzed by a base, such as sodium hydroxide. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate product, 4-bromophenylsulfonyl-3-chloropropanoic acid. This intermediate product is then converted to the desired this compound product in the second step.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO4S/c16-11-3-7-13(8-4-11)23(21,22)18-14(15(19)20)9-10-1-5-12(17)6-2-10/h1-8,14,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOBRPTAWHTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/structure/B2456470.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)
![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)


![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)
![2-(benzo[b]thiophene-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456482.png)

![2-naphthalen-1-yl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2456486.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/no-structure.png)